LY310762

描述

Contextualizing LY310762 within Serotonergic System Research

The serotonergic system, mediated by the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT), plays a crucial role in regulating a wide array of physiological functions, including mood, anxiety, and pain modulation. patsnap.comtaylorandfrancis.comacnp.orgwikipedia.org Serotonin exerts its diverse effects by interacting with a multitude of receptor subtypes, categorized into seven distinct families (5-HT1–5-HT7), with numerous subpopulations identified within these families. acnp.org

This compound fits into this complex system as a tool for investigating the specific functions of the 5-HT1D receptor subtype. biorbyt.comtargetmol.comselleckchem.commedchemexpress.comwikipedia.org The 5-HT1D receptor is a G protein-coupled receptor (GPCR) found predominantly in the central nervous system, including areas like the basal ganglia, hippocampus, cortex, and spinal cord. wikipedia.orgpatsnap.comtocris.com It functions as both an autoreceptor and a heteroreceptor, influencing the release of serotonin and other neurotransmitters. taylorandfrancis.compatsnap.com

Research utilizing compounds like this compound helps to dissect the specific roles of individual serotonin receptor subtypes within the broader serotonergic network. By selectively blocking the 5-HT1D receptor, researchers can observe the downstream effects and better understand its contribution to various physiological and pathophysiological processes. targetmol.comselleckchem.commedchemexpress.com Studies have shown that this compound can influence serotonin levels and modulate neuronal activity, providing insights into the complex interplay of the serotonergic system. targetmol.comselleckchem.commedchemexpress.com

For instance, in studies involving animals treated with fluoxetine (B1211875) (a selective serotonin reuptake inhibitor), administration of this compound led to a significant enhancement in the 5-HT response. targetmol.comselleckchem.com this compound administered alone also increased baseline levels of 5-HT. targetmol.comselleckchem.com Furthermore, this compound has been shown to enhance potassium-induced [3H] 5-HT efflux from guinea pig cortical slices, indicating a role in modulating serotonin release. targetmol.comselleckchem.commedchemexpress.com

Significance of 5-HT1D Receptor Antagonism in Biomedical Science

The antagonism of the 5-HT1D receptor holds significant interest in biomedical science due to the receptor's involvement in various physiological and pathological processes. patsnap.comtaylorandfrancis.comwikipedia.orgtocris.com While 5-HT1D receptor agonists, such as triptans, are well-established for their role in migraine treatment by causing vasoconstriction and inhibiting neuropeptide release, the study of 5-HT1D antagonists like this compound offers insights into different potential therapeutic avenues and the fundamental understanding of receptor function. patsnap.comtaylorandfrancis.compatsnap.com

The 5-HT1D receptor is known to be involved in modulating neurotransmitter release, which has implications for various neurological and psychiatric disorders. patsnap.com Research suggests potential roles for 5-HT1D receptor modulation in conditions such as anxiety and depression, where dysregulation of neurotransmitters is a contributing factor. patsnap.comacnp.orgtocris.com Although the clinical significance of 5-HT1D receptors is still being fully elucidated, there has been speculation regarding their involvement in neuropsychiatric disorders. acnp.orgtocris.com

Studies utilizing 5-HT1D antagonists have contributed to understanding the receptor's function. For example, research exploring the mechanisms of fenfluramine (B1217885), a serotonergic drug, in a zebrafish model of Dravet syndrome utilized this compound to investigate the involvement of 5-HT1D receptors in the drug's anti-epileptiform activity. nih.govresearchgate.netnih.govfrontiersin.org These studies indicated that antagonists of 5-HT1D receptor subtypes were able to counteract the effects of fenfluramine, suggesting a role for this receptor in the observed activity. nih.govnih.govfrontiersin.org

Furthermore, the 5-HT1D receptor's presence in vascular smooth muscle cells and its role in vasoconstriction highlight its potential relevance in cardiovascular research. wikipedia.orgtocris.com Studies have shown that this compound can abolish the renal vasodilatory effects induced by sumatriptan, a 5-HT1D agonist, in rat models. medchemexpress.com

The development and application of selective 5-HT1D receptor antagonists like this compound are crucial for basic research to delineate the precise functions of this receptor subtype and its potential as a therapeutic target. By selectively blocking 5-HT1D receptors, researchers can differentiate their effects from those mediated by other closely related serotonin receptors, such as 5-HT1B, for which this compound has shown weaker affinity. biorbyt.comselleckchem.commedchemexpress.com This selectivity is vital for understanding the specific contributions of 5-HT1D receptors to complex biological processes and disease states.

Data Tables:

| Property | Value | Source |

| Molecular Weight | 430.94 | rndsystems.combiorbyt.comnih.govscbt.comtargetmol.com |

| Formula | C24H27FN2O2•HCl or C24H28ClFN2O2 | rndsystems.combiorbyt.comnih.govscbt.comtargetmol.comfishersci.se |

| CAS Number | 192927-92-7 | rndsystems.combiorbyt.comscbt.comtargetmol.comwikipedia.orgfishersci.se |

| Ki (5-HT1D receptor) | 249 nM | biorbyt.comtargetmol.comselleckchem.commedchemexpress.com |

| EC50 (Potassium-induced [3H] 5-HT efflux) | 30-31 nM | targetmol.comselleckchem.commedchemexpress.comacs.org |

| Research Finding | Observation | Source |

| Effect on 5-HT levels in fluoxetine-treated animals | Significantly enhanced the 5-HT response to fluoxetine. targetmol.comselleckchem.com | targetmol.comselleckchem.com |

| Effect on baseline 5-HT levels (administered alone) | Significantly increased basal levels of 5-HT above vehicle controls. targetmol.comselleckchem.com | targetmol.comselleckchem.com |

| Potentiation of potassium-induced [3H] 5-HT efflux from guinea pig cortical slices | Enhanced efflux with an EC50 of 30-31 nM. targetmol.comselleckchem.commedchemexpress.com Maximal enhancement approximately 40%. targetmol.comselleckchem.com | targetmol.comselleckchem.commedchemexpress.com |

| Affinity for 5-HT1D vs 5-HT1B receptors | Higher affinity for guinea pig 5-HT1D than 5-HT1B. targetmol.comselleckchem.com Weaker affinity for 5-HT1B receptor. biorbyt.comselleckchem.commedchemexpress.com | biorbyt.comtargetmol.comselleckchem.commedchemexpress.com |

| Effect on sumatriptan-induced decrease in EPSC amplitude | Effectively abolishes or significantly blocks the decrease. selleckchem.commedchemexpress.com | selleckchem.commedchemexpress.com |

| Effect on fenfluramine's anti-epileptiform activity in zebrafish model | Counteracted the activity. nih.govnih.govfrontiersin.org | nih.govnih.govfrontiersin.org |

| Effect on 5-HT vasodilator effects in phenylephrine-infusion rats | Completely abolished 5-HT vasodilator effects. medchemexpress.com | medchemexpress.com |

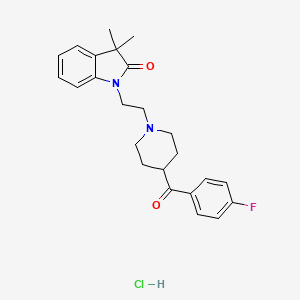

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

1-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-3,3-dimethylindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O2.ClH/c1-24(2)20-5-3-4-6-21(20)27(23(24)29)16-15-26-13-11-18(12-14-26)22(28)17-7-9-19(25)10-8-17;/h3-10,18H,11-16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCLFQZPFYNVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C1=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474689 | |

| Record name | 1-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-3,3-dimethylindol-2-one;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192927-92-7 | |

| Record name | LY-310762 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192927927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-3,3-dimethylindol-2-one;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-310762 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUX78WM9U2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization and Receptor Interactions of Ly310762

Mechanism of Action as a 5-HT1D Receptor Antagonist

LY310762 functions as an antagonist at the 5-HT1D serotonin (B10506) receptor. wikipedia.org This means it binds to the receptor and prevents the action of serotonin (5-HT) or other agonists at this site. patsnap.com The 5-HT1D receptor is a subtype of serotonin receptors found predominantly in the central nervous system and is involved in various physiological processes, including the modulation of neurotransmitter release. patsnap.com

Studies have characterized the binding affinity of this compound for the 5-HT1D receptor. The inhibitory constant (Ki) is a common measure of binding affinity, where a lower Ki value indicates stronger binding. pharmacologycanada.orgnih.gov this compound has been reported to have a Ki of 249 nM for the 5-HT1D receptor. selleckchem.comtargetmol.com This value provides an indication of the concentration at which this compound would occupy 50% of the 5-HT1D receptor sites under specific experimental conditions. pharmacologycanada.orgnih.gov

As a 5-HT1D receptor antagonist, this compound exerts functional antagonism by blocking the downstream signaling initiated by 5-HT1D receptor activation. patsnap.comnih.govcore.ac.uk The 5-HT1D receptor is a G protein-coupled receptor (GPCR). nih.govplos.org Activation of 5-HT1D receptors typically leads to the inhibition of adenylyl cyclase activity, resulting in decreased levels of cyclic adenosine (B11128) monophosphate (cAMP). lsuhsc.edu By blocking the receptor, this compound would counteract these inhibitory effects, potentially influencing the activity of downstream signaling pathways regulated by cAMP.

Research using guinea pig cortical slices pre-labelled with [3H]5-HT demonstrated that this compound enhanced potassium-induced [3H]5-HT efflux, with an EC50 of 30 nM. targetmol.com This enhancement suggests that this compound, by blocking inhibitory presynaptic 5-HT1D autoreceptors, facilitates the release of serotonin. targetmol.comnih.gov The maximal enhancement observed was approximately 40%. targetmol.com

Ligand Binding Dynamics and Receptor Affinity

Selectivity Profile Against Other Serotonin Receptor Subtypes

A key aspect of a drug's pharmacological profile is its selectivity for its primary target compared to other receptors. This compound has demonstrated selectivity for the 5-HT1D receptor over certain other serotonin receptor subtypes. wikipedia.org

This compound shows reasonable selectivity over the closely related 5-HT1B receptor subtype. wikipedia.org While it has a Ki of 249 nM for the 5-HT1D receptor, it exhibits a weaker affinity for the 5-HT1B receptor. selleckchem.com This differential affinity is important as both 5-HT1D and 5-HT1B receptors can function as presynaptic autoreceptors regulating serotonin release. nih.gov Studies in guinea pigs have indicated that both 5-HT1D and 5-HT1B receptors may act as presynaptic autoreceptors. nih.gov

Research has explored the interaction of this compound with other serotonin receptor subtypes beyond 5-HT1B, such as 5-HT2C and 5-HT2A. Studies investigating the mechanisms of fenfluramine (B1217885), a serotonergic drug, in zebrafish models of Dravet syndrome utilized this compound as a tool to probe the involvement of 5-HT1D receptors. frontiersin.orgnih.govresearchgate.netnih.govscispace.com These studies found that antagonists of both 5-HT1D (this compound) and 5-HT2C receptors were able to counteract certain effects of fenfluramine, while a 5-HT2A antagonist was not. frontiersin.orgnih.govresearchgate.netnih.govscispace.com This suggests that this compound acts specifically at the 5-HT1D receptor in this context and differentiates its effects from those mediated by 5-HT2A receptors. frontiersin.orgnih.govresearchgate.netnih.govscispace.com The 5-HT2A and 5-HT2C receptors are also GPCRs and are implicated in various neurological and psychiatric functions. nih.govplos.org

Differentiation from 5-HT1B Receptors

Influence on Neurotransmitter Systems Beyond Serotonin

While primarily characterized by its interaction with serotonin receptors, particularly 5-HT1D, the antagonism by this compound can indirectly influence other neurotransmitter systems. The 5-HT1D receptor's role in modulating neurotransmitter release means that blocking this receptor can impact the levels or activity of other neurochemicals. patsnap.com

For instance, the 5-HT1D receptor is known to be involved in modulating the release of neurotransmitters such as dopamine (B1211576) and norepinephrine (B1679862). patsnap.com By preventing serotonin from activating inhibitory presynaptic 5-HT1D receptors, this compound can lead to increased release of serotonin, which in turn can have downstream effects on other neurotransmitter systems that interact with serotonergic pathways. patsnap.comtargetmol.comnih.gov

Research in rats suggests that 5-HT mechanism-induced inhibition of renal sympathetic outflow is mediated by prejunctional 5-HT1D receptors via nitric oxide release, and this effect was abolished by this compound. nih.govmdpi.com This indicates an interaction between the serotonergic system, specifically 5-HT1D receptors, and the nitrergic system in regulating sympathetic neurotransmission in this context. nih.govmdpi.com

Studies in zebrafish models also explored the impact of interventions targeting serotonergic receptors on levels of other neurotransmitters like dopamine and noradrenaline. frontiersin.orgnih.govresearchgate.netnih.gov While these studies focused on the effects of fenfluramine and the counteracting effects of antagonists like this compound, they highlight the interconnectedness of different neurotransmitter systems. frontiersin.orgnih.govresearchgate.netnih.govnih.govmdpi.comnih.gov

Key Binding Affinity Data for this compound

| Receptor Subtype | Ki (nM) | Source |

| 5-HT1D | 249 | selleckchem.comtargetmol.com |

| 5-HT1B | Weaker affinity | selleckchem.com |

Modulation of Dopaminergic and Noradrenergic Neurotransmission

While this compound is primarily characterized as a serotonergic agent, its effects can indirectly influence other monoaminergic systems, including dopaminergic and noradrenergic neurotransmission. Monoamines such as norepinephrine (noradrenaline, NA) and dopamine (DA) are crucial neuromodulators involved in regulating various brain states and functions. frontiersin.org They play significant roles in synaptic transmission and plasticity. frontiersin.org

Studies investigating the mechanisms of other compounds, such as fenfluramine, in neurological conditions like Dravet syndrome have utilized this compound as a tool to probe the involvement of specific serotonin receptor subtypes. These studies have observed alterations in dopamine and noradrenaline levels in the presence of fenfluramine, and the effects of fenfluramine were counteracted by antagonists like this compound and others targeting different receptors. nih.govnih.govscispace.comfrontiersin.orgresearchgate.net This suggests that the modulation of serotonergic pathways by compounds like this compound can have downstream effects on dopaminergic and noradrenergic systems.

Research indicates that dopamine and noradrenaline systems have both overlapping and distinct functions, with convergent innervations and shared intracellular signaling pathways in certain brain regions like the prefrontal cortex. frontiersin.orgnih.gov While this compound's direct interaction with dopamine or noradrenaline receptors is not its primary characteristic, its role as a 5-HT1D antagonist can influence the complex interplay between these monoamine systems and their impact on neurobiological processes.

Interaction with Sigma-1 Receptors and Associated Neurobiology

Beyond its well-established activity at serotonin receptors, there is evidence suggesting an interaction between this compound and Sigma-1 (σ1) receptors. The Sigma-1 receptor is a unique molecular chaperone located at the endoplasmic reticulum (ER) and ER-associated mitochondrial membrane (ER-MAM), involved in regulating various cellular functions through interactions with ion channels, receptors, and signaling pathways. mdpi.commdpi.com

Studies, particularly in the context of investigating the mechanisms of fenfluramine, have indicated that the anti-epileptiform activity of fenfluramine might involve not only its actions at serotonin receptors (like 5-HT1D and 5-HT2C) but potentially also an interaction with Sigma-1 receptors. nih.govnih.govscispace.comfrontiersin.orgresearchgate.net this compound, as a 5-HT1D antagonist, has been used in these studies, and the findings suggest a link between serotonergic modulation via 5-HT1D receptors and the neurobiological effects potentially involving Sigma-1 receptors. nih.govnih.govscispace.comfrontiersin.orgresearchgate.net

Research highlights the emerging role of Sigma-1 receptor modulation in neuroprotection and in conditions like developmental and epileptic encephalopathies. mdpi.com The interaction of ligands with Sigma-1 receptors can influence processes such as NMDAR-mediated calcium flux in response to cellular stress. mdpi.com While the precise nature and directness of this compound's interaction with Sigma-1 receptors require further dedicated investigation, the existing research suggests a potential interplay that contributes to the broader neurobiological effects observed with compounds affecting serotonergic systems.

The following table summarizes some key research findings related to this compound's receptor interactions:

Preclinical Research Paradigms and Findings Involving Ly310762

Investigations in Neurological Disorder Models

Preclinical studies have examined the effects of LY310762 within the context of neurological conditions, focusing on its interaction with serotonergic systems and potential influence on neuronal activity.

Role in Epileptogenesis and Seizure Modulation (e.g., Dravet Syndrome Models)

Research utilizing scn1a mutant zebrafish, a model relevant to Dravet syndrome, has provided insights into the role of this compound in seizure modulation. Dravet syndrome is a severe genetic encephalopathy characterized by intractable seizures and comorbidities, often linked to mutations in the SCN1A gene. wikipedia.orgwikipedia.orgtocris.comwikipedia.org Preclinical studies in this model have aimed to understand the mechanisms underlying the anti-epileptiform effects of certain compounds. wikipedia.orgwikipedia.orgtocris.comwikipedia.org

This compound has been shown to counteract the anti-epileptiform activity of fenfluramine (B1217885) in scn1a mutant zebrafish larvae. Fenfluramine is a serotonergic drug that has demonstrated significant seizure reduction in patients with Dravet syndrome. wikipedia.orgwikipedia.orgtocris.comwikipedia.org Investigations into fenfluramine's mechanisms of action have involved testing selective agonists and antagonists of specific serotonin (B10506) receptor subtypes to determine their ability to reverse the fenfluramine-induced inhibition of seizures and abnormal brain discharges. wikipedia.orgwikipedia.orgtocris.comwikipedia.org

Studies demonstrated that antagonists of the 5-HT1D and 5-HT2C receptor subtypes were able to counteract the effects of fenfluramine. wikipedia.orgwikipedia.orgtocris.comwikipedia.org Specifically, this compound, as a 5-HT1D receptor antagonist, was found to abolish the anti-epileptiform brain activity observed with fenfluramine treatment in the scn1a mutants. wikipedia.orgwikipedia.orgtocris.comwikipedia.org In contrast, a 5-HT2A-antagonist, ketanserin, did not counteract these effects. wikipedia.orgwikipedia.orgtocris.comwikipedia.org These findings suggest an involvement of 5-HT1D receptors in the mechanism of action of fenfluramine in this preclinical model of epilepsy. wikipedia.orgwikipedia.orgtocris.comwikipedia.org

Table 1: Counteraction of Fenfluramine's Anti-epileptiform Activity in scn1a Mutant Zebrafish by Serotonergic Antagonists

| Compound (Receptor Target) | Effect on Fenfluramine's Anti-epileptiform Activity | Relevant Receptor Subtype(s) |

| This compound (5-HT1D antagonist) | Counteracted/Abolished | 5-HT1D |

| SB 242084 (5-HT2C antagonist) | Counteracted | 5-HT2C |

| Ketanserin (5-HT2A antagonist) | Did not counteract | 5-HT2A |

Based on findings in scn1a mutant zebrafish larvae. wikipedia.orgwikipedia.orgtocris.comwikipedia.org

Research in scn1a mutant zebrafish has also examined alterations in neurotransmitter levels in head homogenates following treatment with fenfluramine. While this research primarily focuses on the effects of fenfluramine, it provides context for the neurochemical environment in which compounds like this compound might exert their effects. Studies indicated that the levels of certain neurotransmitters, specifically dopamine (B1211576) and noradrenaline, were altered after fenfluramine treatment. wikipedia.orgwikipedia.orgtocris.comwikipedia.orgtocris.com Conversely, the levels of gamma-aminobutyric acid (GABA) and glutamate (B1630785) were not found to be altered by fenfluramine in these head homogenates. wikipedia.orgwikipedia.orgtocris.comwikipedia.orgtocris.com

Separately, investigations into this compound's direct effects on neurotransmitter levels have shown that it can enhance potassium-induced 5-HT efflux from guinea pig cortical slices. cenmed.com Following treatment with this compound, the levels of 5-HT were observed to increase. cenmed.com When administered alone, this compound also notably raised the baseline levels of 5-HT. cenmed.com

Table 2: Neurotransmitter Level Alterations in Zebrafish Head Homogenates Following Fenfluramine Treatment and 5-HT Levels Following this compound Treatment

| Compound | Neurotransmitter | Effect | Sample Type |

| Fenfluramine | Dopamine | Altered | Zebrafish head homogenates wikipedia.orgwikipedia.orgtocris.comwikipedia.orgtocris.com |

| Fenfluramine | Noradrenaline | Altered | Zebrafish head homogenates wikipedia.orgwikipedia.orgtocris.comwikipedia.orgtocris.com |

| Fenfluramine | GABA | Not altered | Zebrafish head homogenates wikipedia.orgwikipedia.orgtocris.comwikipedia.orgtocris.com |

| Fenfluramine | Glutamate | Not altered | Zebrafish head homogenates wikipedia.orgwikipedia.orgtocris.comwikipedia.orgtocris.com |

| This compound | 5-HT | Enhanced efflux, raised baseline levels | Guinea pig cortical slices cenmed.com |

Note: Fenfluramine data from zebrafish head homogenates; this compound data from guinea pig cortical slices. wikipedia.orgwikipedia.orgtocris.comwikipedia.orgtocris.comcenmed.com

Counteracting Effects of Serotonergic Modulators (e.g., Fenfluramine)

Exploration in Other Central Nervous System Pathologies

While preclinical research involving this compound has significantly focused on its interactions within epilepsy models, the broad scope of central nervous system pathologies encompasses a wide range of disorders. utm.myciteab.comfishersci.cawikipedia.org this compound is described generally as a compound used in pharmaceutical research and studies on biological systems and drug development. fishersci.befishersci.be However, detailed preclinical findings specifically exploring the role or effects of this compound in other central nervous system pathologies beyond epilepsy, such as neurodegenerative diseases or psychiatric disorders, were not prominently featured in the search results.

Studies in Renal and Metabolic Physiology

Beyond its investigation in neurological contexts, this compound has also been utilized in studies exploring renal and metabolic physiology, particularly concerning sympathetic neurotransmission.

Modulation of Renal Sympathetic Neurotransmission

Research has indicated that this compound, as a 5-HT1D receptor antagonist, plays a role in modulating renal sympathetic neurotransmission. The sympathetic nervous system is involved in regulating renal function and contributes to cardiovascular homeostasis. epa.govmims.comsuprabank.org Studies in rats have investigated the effects of serotonergic compounds on vasopressor responses elicited by electrical stimulation of renal sympathetic nerves. epa.govmims.comuni.lu

In these studies, agonists of 5-HT1D receptors, such as L-694,247, were found to inhibit the vasopressor responses induced by renal nerve stimulation. mims.comuni.lu This inhibitory effect was abolished by the administration of this compound, demonstrating that the modulation was mediated through 5-HT1D receptors. epa.govmims.comuni.lu This suggests that prejunctional 5-HT1D receptors are involved in inhibiting noradrenergic-induced vasoconstrictions at the renal level. epa.govmims.comuni.lu Further research in diabetic rats showed an enhancement in sympathetic-induced vasopressor responses at the renal level, and in this context, prejunctional 5-HT1D receptors, via the nitric oxide pathway, were found to inhibit noradrenergic-induced vasoconstrictions. epa.gov The inhibitory effect of a 5-HT1D agonist was exclusively abolished by this compound in diabetic rats. epa.govmims.com

Table 3: Modulation of Renal Sympathetic Neurotransmission by Serotonergic Compounds

| Compound (Receptor Target) | Effect on Renal Sympathetic-Induced Vasopressor Responses | Counteracted by this compound? |

| 5-CT (5-HT1/7 agonist) | Inhibited vasopressor responses | Yes epa.govmims.com |

| L-694,247 (5-HT1D agonist) | Inhibited vasopressor responses | Yes epa.govmims.comuni.lu |

Based on studies in rats, including diabetic models. epa.govmims.comuni.lu

This compound is a chemical compound that acts as a potent and selective antagonist for the 5-HT1D serotonin receptor, demonstrating reasonable selectivity over the closely related 5-HT1B subtype wikipedia.org. Its chemical structure is 3,3-Dimethyl-1-(2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-ethyl)-1,3-dihydro-2H-indol-2-one, with a molecular formula of C₂₄H₂₇FN₂O₂ and a molar mass of 394.490 g/mol wikipedia.orgeasychem.org. Preclinical research involving this compound has shed light on its influence in specific physiological pathways, particularly concerning vasopressor responses and glucose homeostasis.

Preclinical investigations have explored the effects of this compound in various models to understand its pharmacological profile and potential implications. These studies have primarily focused on its interaction with the serotonergic system and its downstream effects on vascular function and metabolic processes.

Influence on Vasopressor Responses via Nitric Oxide Pathway

Research indicates that this compound influences vasopressor responses, which are mechanisms that cause vasoconstriction and an increase in blood pressure ukzn.ac.zamhmedical.com. This influence appears to be mediated, at least in part, through the nitric oxide (NO) pathway. NO is a molecule known to play a significant role in vasodilation and the regulation of vascular tone nih.govcardiff.ac.uk. Studies in anesthetized rats have investigated the involvement of 5-HT1D receptors in inhibiting renal sympathetic neurotransmission via the NO pathway nih.gov.

In these studies, electrical stimulation of renal sympathetic nerves typically results in frequency-dependent increases in renal perfusion pressure (PP), without significantly altering systemic blood pressure or heart rate nih.gov. The administration of the 5-HT1D agonist L-694,247 inhibited these vasopressor responses induced by renal nerve stimulation nih.govmdpi.com. This inhibitory effect of L-694,247 was abolished by the administration of the 5-HT1D antagonist this compound nih.govmdpi.com. Furthermore, the effect of L-694,247 was also abolished by L-NAME, an inhibitor of nitric oxide synthase, suggesting that the inhibitory action mediated by 5-HT1D receptors involves the release of nitric oxide nih.govmdpi.com.

These findings suggest that prejunctional 5-HT1D receptors, when activated, can inhibit sympathetic outflow to the kidneys, leading to a reduction in vasopressor responses, and that this process is dependent on the release of nitric oxide nih.govmdpi.com. The ability of this compound to block the effects of a 5-HT1D agonist in this context highlights its role in modulating this specific pathway.

Prejunctional 5-HT1D Receptor Involvement

The preclinical data strongly support the involvement of prejunctional 5-HT1D receptors in the observed effects of this compound on vasopressor responses nih.govmdpi.com. Prejunctional receptors are located on nerve terminals and can modulate neurotransmitter release guidetopharmacology.org. In the context of sympathetic nerves innervating the renal vasculature, activation of prejunctional 5-HT1D receptors by agonists like L-694,247 leads to an inhibition of norepinephrine (B1679862) release, thereby reducing vasoconstriction nih.govmdpi.com.

The administration of this compound, as a 5-HT1D antagonist, counteracts this inhibition, allowing for a greater sympathetic response and consequently increased vasopressor effects nih.govmdpi.com. This mechanism underscores the role of this compound in blocking the modulatory influence of 5-HT1D receptors on sympathetic neurotransmission in the renal vasculature. Studies have shown that the effect of the 5-HT1D agonist L-694,247 on inhibiting sympathetic-induced vasoconstrictions was exclusively abolished by this compound mdpi.comresearchgate.net.

This mechanism has also been investigated in the context of cardiac cholinergic neurotransmission, where fluoxetine (B1211875) treatment was shown to modify serotonin modulation on heart parasympathetic neurotransmission in rats, evoking inhibition of bradycardia via prejunctional 5-HT1D receptors, which was blocked by this compound nih.gov.

Impact on Glucose Homeostasis and Insulin (B600854) Secretion

Beyond its effects on the vascular system, preclinical research has also explored the impact of this compound on glucose homeostasis and insulin secretion. Glucose homeostasis is a tightly regulated process involving the balance of glucose production and utilization, with insulin playing a central role in lowering blood glucose levels mdpi.comelspub.com. Impaired insulin secretion and function are hallmarks of metabolic disorders like type 2 diabetes gubra.dkfrontiersin.orgfrontiersin.org.

While the direct effects of this compound on glucose homeostasis and insulin secretion are not as extensively documented in the provided search results as its vascular effects, the involvement of serotonin receptors in pancreatic beta-cell function suggests a potential area of influence.

Regulation of Glucose-Stimulated Insulin Secretion (GSIS)

Glucose-stimulated insulin secretion (GSIS) is the primary mechanism by which pancreatic beta-cells release insulin in response to elevated blood glucose levels frontiersin.orgplos.orgnih.gov. This process is complex and involves glucose uptake, metabolism, and subsequent signaling events leading to insulin granule exocytosis nih.govresearchgate.net.

Serotonin and its receptors have been implicated in modulating insulin secretion from pancreatic beta-cells researchgate.netnih.govbiorxiv.org. Studies have shown that beta-cells themselves can synthesize and release serotonin researchgate.netbiorxiv.orgplos.org. This locally produced serotonin can act in an autocrine or paracrine manner to influence beta-cell function researchgate.netbiorxiv.org.

While specific data detailing the direct impact of this compound on GSIS is limited in the provided search results, research on other serotonin receptor modulators provides context. For instance, activation of the 5-HT2B receptor has been shown to augment GSIS in human and mouse islets nih.gov. Conversely, activation of the 5-HT2C receptor has been shown to inhibit GSIS in murine pancreatic islets frontiersin.org. The role of 5-HT1D receptors in GSIS is less clear from the provided results, although one study in human type 2 diabetic islets suggested that a 5-HT1D receptor agonist inhibited insulin release while a 5-HT1D antagonist potentiated insulin release researchgate.net. This hints at a potential inhibitory role for 5-HT1D receptors in insulin secretion, which, if confirmed, could imply that this compound, as an antagonist, might have a potentiating effect.

Serotonin Receptor-Mediated β-Cell Function

Pancreatic beta-cell function is crucial for maintaining glucose homeostasis, and this function is influenced by various factors, including neurotransmitters like serotonin acting through specific receptors researchgate.netbiorxiv.orgthno.org. Beta-cells express a variety of serotonin receptor subtypes researchgate.net. Altered expression or function of these receptors has been suggested to contribute to beta-cell dysfunction in conditions like type 2 diabetes researchgate.net.

Research indicates that serotonin can modulate beta-cell function through both receptor-dependent and receptor-independent mechanisms, such as serotonylation of proteins involved in insulin exocytosis plos.org. Receptor-mediated effects depend on the specific receptor subtype activated and the downstream signaling pathways involved frontiersin.orgnih.govthno.org.

Given that this compound is a selective antagonist for the 5-HT1D receptor, its impact on beta-cell function would likely be mediated through blocking the effects of endogenous serotonin or other ligands at this specific receptor subtype wikipedia.orgbertin-bioreagent.com. The precise nature of this impact, whether inhibitory or stimulatory on insulin secretion, would depend on the physiological role of the 5-HT1D receptor in beta-cells. As mentioned earlier, some evidence suggests a potential inhibitory role for 5-HT1D receptors on insulin release researchgate.net.

Methodological Approaches Employing Ly310762 in Research

In Vitro Pharmacological Assays

In vitro studies are fundamental in characterizing the interaction of LY310762 with its target receptors and evaluating its functional effects at the cellular level. These assays provide controlled environments to assess the compound's potency and selectivity.

Receptor Binding Studies and Radioligand Competition

Receptor binding studies are employed to determine the affinity of this compound for specific serotonin (B10506) receptor subtypes. Radioligand competition assays are a common method within this category. In these assays, a radioactive ligand with known affinity for a receptor is used, and the ability of the test compound (this compound) to displace the binding of the radioligand is measured. This allows for the determination of the inhibition constant (Ki) of this compound for the receptor. This compound has been characterized as a selective 5-HT1D receptor antagonist with a reported Ki value of 249 nM. medchemexpress.commedchemexpress.com It shows weaker affinity for the closely related 5-HT1B receptor subtype. wikipedia.org

Radioligand binding assays are powerful tools for characterizing drug-receptor interactions and are crucial in drug screening and development programs. sygnaturediscovery.com They can be performed using recombinant cell lines or native tissue preparations, such as membrane preparations or tissue slices from animal brains. sygnaturediscovery.com Competition studies, saturation analysis (to determine Kd and Bmax), and kinetic studies are types of in vitro radioligand binding assays. sygnaturediscovery.com

Cell-Based Functional Assays

Cell-based functional assays are used to assess the biological activity of this compound by measuring its effect on cellular responses mediated by its target receptors. These assays can provide insights into whether the compound acts as an agonist or antagonist and its efficacy.

This compound has been studied in cell-based assays to understand its functional impact. For instance, research has investigated its effect on potassium-induced [3H]5-HT outflow from guinea pig cortical slices. This compound (0.01-1 µM) demonstrated potentiation of this outflow, with an EC50 value of 31 nM, indicating a functional effect related to serotonin release or modulation. medchemexpress.commedchemexpress.com Additionally, this compound (10 µM) has been shown to significantly, though not completely, block the decrease in excitatory postsynaptic potentials (EPSCs) induced by sumatriptan, suggesting an influence on neuronal activity. medchemexpress.commedchemexpress.com

Cell-based functional assays encompass a range of techniques, including those measuring cell viability, reporter gene activity, signal transduction, and changes in cellular morphology or function. pharmaron.comoncolines.comaccelevirdx.comnuvisan.com These assays are vital for understanding the mechanism of action of compounds and their effects on cellular processes. accelevirdx.com

In Vivo Experimental Models

In vivo experimental models are utilized to investigate the effects of this compound within a living organism, allowing for the study of its systemic effects and interactions in complex biological systems.

Zebrafish Models for Neurological Research

Zebrafish (Danio rerio) are increasingly used as a model organism in neurological research due to their genetic homology with humans and the external development and transparency of their embryos, which facilitate real-time observation of neuronal development. frontiersin.orgresearchgate.nete-kjgm.org this compound has been employed in zebrafish models, particularly in the study of neurological disorders like Dravet syndrome, a severe genetic epilepsy. frontiersin.orgnih.govnih.govresearchgate.net

In scn1a mutant zebrafish larvae, which serve as a model for Dravet syndrome, this compound has been used to investigate the mechanisms of anti-epileptic drugs like fenfluramine (B1217885). frontiersin.orgnih.govnih.govresearchgate.net Research has shown that this compound, as a 5-HT1D receptor antagonist, was able to counteract the anti-epileptiform effects of fenfluramine in these zebrafish models. frontiersin.orgnih.govnih.govresearchgate.net This suggests an involvement of the 5-HT1D receptor in the observed neurological effects in this model. Studies in zebrafish can utilize automated locomotor behavior assays and brain recording techniques to assess epileptiform activity and the impact of compounds like this compound. researchgate.net

Rodent Models for Renal and Metabolic Studies

Rodent models, such as rats and mice, are widely used in renal and metabolic research due to their physiological similarities to humans and the availability of genetic and experimental tools. ucsf.eduresearchgate.netnih.govfrontiersin.orgsablesys.comslu.senih.govyale.edu this compound has been used in rodent models to explore its effects on renal function and metabolic processes, often in the context of its interaction with serotonin receptors.

In rats, this compound has been investigated for its effects on renal vasculature and sympathetic neurotransmission. Studies in phenylephrine-infusion rat models have shown that this compound can abolish 5-HT vasodilator effects in the kidney. wikipedia.orgmedchemexpress.com Further research in diabetic rats indicated that this compound, as a 5-HT1D antagonist, blocked the inhibitory effect of a 5-HT1D agonist on vagally-induced bradycardia, highlighting its role in modulating cardiovascular reflexes in a metabolic disease context. mdpi.com Additionally, in diabetic rats, this compound has been shown to abolish the inhibition of renal vasopressor responses induced by sympathetic electrical stimulation, suggesting that prejunctional 5-HT1D receptors, modulated by this compound, are involved in regulating renal sympathetic outflow via the nitric oxide pathway. nih.govdntb.gov.uamdpi.com

Rodent models for metabolic studies often involve assessing parameters like body composition, food intake, energy expenditure, and glucose metabolism. ucsf.edunih.govyale.edu While the searches provided information on rodent models for renal and metabolic studies and the use of this compound in renal contexts, specific detailed findings directly linking this compound to broader metabolic studies in rodents were not as prominent as the renal findings. However, the use of rodent models in metabolic research is well-established, employing techniques such as metabolic cages and specialized analytical systems. ucsf.edusablesys.comslu.senih.govyale.edu

Neurochemical Analysis Techniques

Neurochemical analysis techniques are crucial for measuring the levels and activity of neurotransmitters and other neuroactive substances in the nervous system. These techniques can be applied to study the impact of compounds like this compound on neurochemistry.

While the provided search results mention neurochemical analysis in the context of measuring neurotransmitters and metabolites using techniques like microdialysis coupled with chromatography and mass spectrometry nih.govescholarship.orgmdpi.comnih.govlcms.cz, there is no direct mention of this compound being specifically analyzed using these techniques or its direct impact on the levels of various neurochemicals beyond its interaction with serotonin receptors. However, studies using this compound in vivo, particularly in neurological research, would likely involve assessing changes in neurotransmitter systems, which would necessitate the use of such analytical methods. For example, research in zebrafish models of epilepsy that used this compound also examined levels of neurotransmitters like dopamine (B1211576) and noradrenaline in head homogenates, although the changes observed were attributed to fenfluramine treatment rather than this compound itself. frontiersin.orgnih.govnih.gov

Current Research Gaps and Future Academic Perspectives on Ly310762

Unexplored Receptor Subtype Interactions and Polypharmacology

The intricate nature of the serotonergic system, with its diverse receptor subtypes and their widespread distribution, underscores the importance of understanding the full spectrum of a compound's interactions. fishersci.ca Future research needs to systematically explore LY310762's affinity and functional activity at a broader range of receptor subtypes, including other aminergic receptors and potentially off-target proteins. This comprehensive approach is crucial for accurately interpreting results from studies using this compound as a research tool and for identifying any potential confounding effects due to unintended interactions. Detailed pharmacological profiling using a variety of in vitro assays is necessary to build a complete picture of its binding and functional selectivity.

Potential for Elucidating Novel Physiological and Pathophysiological Roles

The application of this compound in research has already pointed towards potential novel roles for 5-HT1D receptors in different physiological and pathophysiological contexts. Studies have employed this compound to investigate the involvement of 5-HT1D receptors in the anti-epileptiform effects of fenfluramine (B1217885) in models of Dravet syndrome. wikipedia.orgcenmed.comwikidata.orgwikipedia.orgwikipedia.orgfishersci.cawikipedia.orgwikipedia.org Furthermore, research into type 2 diabetes has utilized this compound to explore the impact of 5-HT1D receptor blockade on insulin (B600854) secretion from human islets, suggesting a potential beneficial role in this metabolic disorder. wikidata.orguni.lunih.gov Its use has also extended to examining the modulation of cardiac vagal input and bradycardic responses in diabetic rats. nih.govnih.gov

These findings, while significant, represent initial explorations. The precise mechanisms by which 5-HT1D receptors exert these effects and the specific contribution of this compound as an antagonist in these processes require further in-depth investigation. Future academic perspectives include utilizing this compound as a probe to dissect the specific roles of 5-HT1D receptors in the complex interplay of neurotransmitters and signaling pathways involved in neurological disorders, metabolic diseases, and cardiovascular regulation. Uncovering the detailed physiological functions mediated by 5-HT1D receptors in various tissues and organs presents a significant area for future research.

Methodological Advancements for Comprehensive Characterization

Comprehensive characterization of compounds like this compound and their interactions with biological targets necessitates the application of advanced methodologies. While existing research has utilized various techniques, including in vivo models such as zebrafish, microdialysis, and studies in isolated tissues like pancreatic islets wikipedia.orgcenmed.comwikidata.orgwikipedia.orgwikipedia.orgwikidata.orguni.lunih.govtocris.comnih.gov, there is scope for employing more sophisticated approaches to gain a deeper understanding.

Future research could benefit from the application of cutting-edge techniques such as:

High-throughput screening platforms: To rapidly assess interactions with a vast array of potential targets and identify previously unexplored binding partners. citeab.com

Advanced electrophysiological techniques: To precisely characterize the functional consequences of this compound binding on receptor activity and downstream ion channel modulation. fishersci.be

Chemoproteomics and mass spectrometry-based approaches: To identify and quantify protein targets bound by this compound in complex biological matrices.

In situ hybridization and immunohistochemistry: To map the precise distribution of 5-HT1D receptors and co-localize them with other relevant proteins in different tissues and disease states, providing anatomical context for this compound's actions.

CRISPR-Cas9 or RNA interference techniques: To genetically manipulate 5-HT1D receptor expression in specific cell types or tissues, allowing for the validation of findings obtained with pharmacological tools like this compound.

Applying these and other emerging methodologies will be crucial for a more complete and nuanced understanding of this compound's pharmacological profile and the biological roles of its targets.

Translational Research Implications for Understanding Disease Mechanisms

Translational research, which aims to bridge the gap between basic scientific discoveries and clinical applications, is a critical area for future focus regarding this compound. wikipedia.orgwikipedia.orgnih.govmims.comutm.my The insights gained from using this compound to study 5-HT1D receptor function in disease models have direct implications for understanding disease mechanisms and identifying potential therapeutic avenues.

For instance, the implication of 5-HT1D receptors in the anti-seizure effects observed in Dravet syndrome models suggests that modulating this receptor could be a relevant strategy for treating drug-resistant epilepsies. wikipedia.org Similarly, the observed effects on insulin secretion highlight the potential of targeting 5-HT1D receptors for metabolic disorders like type 2 diabetes. wikidata.orguni.lunih.gov

However, significant work is needed to translate these preclinical findings into clinical understanding and potential therapeutic strategies. Future translational research involving this compound or compounds targeting the 5-HT1D receptor should focus on:

Validating preclinical findings in relevant human tissues and patient populations.

Investigating the precise role of 5-HT1D receptors in the complex pathophysiology of human diseases.

Exploring the potential of 5-HT1D receptor modulation as a therapeutic strategy, potentially in combination with other approaches.

Identifying biomarkers that could predict response to therapies targeting 5-HT1D receptors.

Understanding the fundamental mechanisms elucidated through the use of this compound is a crucial step in the translational pipeline, potentially leading to novel approaches for the diagnosis and treatment of diseases where the serotonergic system plays a significant role.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 3822 fishersci.ca |

| Fenfluramine | 3337 nih.govuni.luwikidata.orgctdbase.org |

| SB 242084 | 3644637 wikipedia.orgutm.my, 16219981 cenmed.comtocris.comfishersci.be |

| Ketanserin | 3822 fishersci.cawikipedia.orgwikidata.orgwikipedia.org, 91885469 fishersci.ca |

| L-694,247 | 132059 wikipedia.orgeasychem.orgzhanggroup.orgrndsystems.com |

| SB224289 | 3378093 wikipedia.orgnih.govwikipedia.org, 11226716 nih.gov |

| Fluoxetine (B1211875) | 3386 nih.govmims.comguidetopharmacology.org |

| Serotonin (B10506) | 5202 wikipedia.orgnih.gov, 160436 citeab.comfishersci.at |

| PNU-142633 | 9845148 nih.govwikipedia.orguni.luuni-freiburg.deuni-freiburg.de |

| Sarpogrelate | 5160 wikipedia.orgwikidata.orguni.luwmcloud.org, 444005 mims.comuni.lu |

| PRE 084 | 126402 wikipedia.orguni.luguidetoimmunopharmacology.org, 11314197 nih.govtocris.com |

Data Table: Selected Research Findings Involving this compound

| Research Area | Model/System Used | Key Finding Related to this compound | Relevant Receptor(s) Investigated (with this compound) | Source |

| Epilepsy (Dravet Syndrome) | scn1a mutant zebrafish | Counteracted fenfluramine's anti-epileptiform activity. | 5-HT1D, 5-HT2C (antagonists used), Sigma-1 (agonist used) | wikipedia.orgcenmed.comwikidata.orgwikipedia.orgwikipedia.orgfishersci.cawikipedia.orgwikipedia.org |

| Type 2 Diabetes | Human islets | Significantly potentiated insulin secretion. | 5-HT1D | wikidata.orguni.lunih.gov |

| Cardiovascular Function | Diabetic rats | Blocked L-694,247's inhibitory effect on vagally-induced bradycardia. | 5-HT1D | nih.govnih.gov |

| Presynaptic Autoreceptor | Guinea pig cerebral cortex | Potentiated [3H]5-HT outflow. | 5-HT1D | nih.gov |

常见问题

Q. What is the pharmacological profile of LY310762, and how does its selectivity for 5-HT1D receptors influence experimental design?

this compound is a selective 5-HT1D receptor antagonist with a Ki of 249 nM and an EC50 of 31 nM in enhancing potassium-induced [³H]5-HT outflow in guinea pig cortical slices . Its weaker affinity for 5-HT1B receptors (32% inhibition at 1,000 nM) makes it suitable for studies isolating 5-HT1D-mediated effects. Researchers should validate receptor selectivity using radioligand binding assays (e.g., guinea pig cortical membranes) and compare dose-response curves with 5-HT1B antagonists like GR55562 to avoid off-target effects .

Q. What in vitro and in vivo models are commonly used to assess this compound’s modulation of serotonin signaling?

- In vitro : Cortical slice preparations from guinea pigs are used to measure potassium-evoked [³H]5-HT release. This compound’s EC50 (31 nM) and maximal enhancement (~40%) are quantified via fluorometry or HPLC .

- In vivo : Renal vasodilation models in rats (e.g., phenylephrine-preconstricted kidneys) evaluate this compound’s ability to reverse 5-HT-induced vasodilation. Dosages of 1 mg/kg (intraperitoneal) are typical, with hemodynamic changes monitored via pressure transducers .

Q. How should this compound be prepared and stored to ensure stability in experimental settings?

- Solubility : Dissolve in DMSO (42.53 mM stock), then dilute in PBS, PEG300/Tween-80/saline, or SBE-β-CD/saline for in vivo use. Avoid aqueous buffers for long-term storage due to low solubility (~0.14 mg/mL in PBS) .

- Storage : Store powder at -20°C (stable ≥4 years) and stock solutions at -80°C (≤6 months) or -20°C (≤1 month). Avoid freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How does this compound modulate tumor vasculature in triple-negative breast cancer (TNBC) models, and what methodological controls are critical?

In TNBC xenografts, this compound reduces tumor volume (4.3 mm³ vs. controls) and vascular density (80 vessels vs. 20 in SB269970-treated groups). Researchers should pair this compound with cisplatin to assess combinatorial effects and monitor body weight changes to rule out systemic toxicity. Use immunohistochemistry (CD31 staining) to quantify angiogenesis and validate 5-HT1D receptor expression in tumor tissues via qPCR or Western blot .

Q. What experimental approaches resolve contradictions in this compound’s effects on calcium channel modulation?

While this compound does not inhibit CaV2.2 currents in spinal neurons (low-responder groups), it partially reverses 5-HT-mediated Ca²⁺ inhibition in other contexts. To clarify mechanisms:

- Perform whole-cell patch-clamp recordings in primary afferent neurons with this compound (10 µM) and 5-HT co-application.

- Use selective 5-HT1B/1D antagonists (e.g., SB224289) to isolate receptor-specific effects .

Q. How can researchers optimize dosing regimens to study this compound’s dual role in enhancing 5-HT outflow and reversing vascular effects?

- Acute studies : Administer 10 mg/kg (i.p.) to maximize 5-HT outflow in fluoxetine-treated animals, monitoring plasma 5-HT levels via ELISA .

- Chronic studies : Use osmotic minipumps for sustained delivery (1 mg/kg/day) in renal vasodilation models, ensuring renal function is assessed via creatinine clearance and blood pressure telemetry .

Methodological Notes

- Data Contradictions : Discrepancies in this compound’s efficacy across studies (e.g., tumor vs. neuronal models) may arise from tissue-specific receptor expression. Always include species- and tissue-matched positive controls (e.g., guinea pig cortical slices for 5-HT1D activity) .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for tumor burden limits (e.g., ≤2,000 mm³) and humane endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。